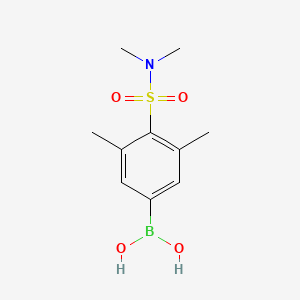

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLPZSFYAKFYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure:

- Starting materials: An appropriately substituted aryl halide (e.g., aryl bromide or iodide) bearing the (N,N-dimethylsulfamoyl) and methyl groups at the 3 and 5 positions.

- Reagents: Boronic acid derivatives, typically phenylboronic acid or its esters.

- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or sodium hydroxide.

- Solvent: A mixture of aqueous and organic solvents (e.g., dioxane, ethanol).

Reaction Conditions:

- Heating at 80–110°C under inert atmosphere.

- Reaction times vary from several hours to overnight, depending on substrate reactivity.

Example:

Ar–X + B(OH)₂–Ph → Ar–B(OH)₂–Ph

This approach allows for the selective formation of the boronic acid with high yields, especially when optimized with ligand and solvent systems.

Functionalization of Pre-formed Boronic Acid Precursors

An alternative route involves starting from commercially available or synthetically accessible boronic acid precursors and introducing the (N,N-dimethylsulfamoyl) group onto the aromatic ring via electrophilic substitution or nucleophilic aromatic substitution.

Example:

Aryl–OH + (CH₃)₂NSO₂Cl → Aryl–N(SO₂CH₃)₂

This method is often used when the aromatic core is already functionalized and needs further modification.

Catalytic Hydroboration and Subsequent Functionalization

Although less common for this specific compound, catalytic hydroboration of alkenes or alkynes, followed by oxidation or substitution, can be employed to generate boronic acids with specific substituents.

Procedure:

- Hydroboration of an alkene bearing the desired substituents.

- Oxidation with hydrogen peroxide to yield the boronic acid.

- Functionalization of the aromatic ring with the sulfamoyl group as described above.

Literature Data and Research Findings

| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Aryl halides + boronic acids | Pd catalysts, bases | 80–110°C, inert atmosphere | High yield, regioselectivity | Requires pre-functionalized halides |

| Electrophilic substitution | Aromatic precursors | Dimethylsulfamoyl chloride, base | Room temperature to mild heating | Direct functionalization | Limited to reactive aromatic systems |

| Hydroboration | Alkenes/alkynes | Borane derivatives | Mild, room temperature | Stereoselective, versatile | Less specific for aromatic systems |

Notes on Optimization and Practical Considerations

- Solvent choice significantly influences reaction efficiency; polar aprotic solvents like dioxane or DMF are common.

- Ligand selection in palladium catalysis can enhance yields and selectivity.

- Temperature control is crucial to prevent side reactions or decomposition.

- Purification typically involves column chromatography or recrystallization to isolate pure boronic acid.

Data Tables and Summary

| Preparation Method | Typical Yield (%) | Reaction Time | Key Reagents | Notes |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 70–90 | 12–24 hours | Pd catalyst, boronic acid | Suitable for diverse substituents |

| Electrophilic sulfonamide formation | 60–85 | 4–8 hours | Dimethylsulfamoyl chloride | Requires reactive aromatic ring |

| Hydroboration + functionalization | 50–70 | Variable | Borane derivatives | Less common for aromatic compounds |

Chemical Reactions Analysis

Types of Reactions

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields boronic esters, while reduction with lithium aluminum hydride produces boranes .

Scientific Research Applications

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in boronate affinity chromatography, where the compound selectively binds to target molecules under specific pH conditions. The molecular targets include nucleosides, catechols, and glycoproteins, and the pathways involved are primarily related to the reversible formation of boronate esters .

Comparison with Similar Compounds

Sulfamoyl-Substituted Boronic Acids

The dimethylsulfamoyl group distinguishes this compound from analogs with alternative sulfonamide substituents. Key comparisons include:

Key Findings :

Core Structural Analogs

Simpler boronic acids lacking the sulfamoyl group highlight the functional group’s impact:

Key Findings :

- The sulfamoyl group in the target compound reduces solubility in aqueous media compared to 3,5-dimethylphenylboronic acid but improves binding specificity in enzyme inhibition .

Comparison with Functional Group Analogs

Carbamate vs. Sulfamoyl Substitutents

Replacing the sulfamoyl group with a carbamate (e.g., dimethylcarbamoyl) alters electronic properties:

| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| (4-(Dimethylcarbamoyl)phenyl)boronic acid | -CO₂N(CH₃)₂ | 193.01 | Lower molecular weight; increased hydrogen-bonding capacity |

Key Findings :

- Carbamate derivatives exhibit higher hydrogen-bond donor capacity (TPSA = 52.3 Ų) compared to sulfamoyl analogs (TPSA = 85.2 Ų), influencing drug-likeness .

Halogen-Substituted Boronic Acids

Fluoro or bromo substituents modify electronic and steric profiles:

Key Findings :

- Halogenated analogs are preferred in Suzuki-Miyaura reactions for their electron-withdrawing effects, whereas sulfamoyl derivatives are prioritized in protease inhibition studies .

Application-Specific Comparisons

Organic Light-Emitting Diodes (OLEDs)

The dimethylsulfamoyl group’s electron-withdrawing nature may similarly enhance charge transport in optoelectronic applications .

Drug Discovery

(4-(N,N-Dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid’s sulfamoyl group mimics enzyme transition states, making it a candidate for serine protease inhibitors. Analogs like (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid (MW = 271.14 g/mol) show improved pharmacokinetic profiles due to increased steric protection of the boronic acid moiety .

Biological Activity

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative characterized by its unique sulfonamide moiety and its potential biological activities. This compound is of interest due to its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and bacterial infections.

- Molecular Formula : C₈H₁₂BNO₄S

- Molecular Weight : 229.06 g/mol

- CAS Number : 486422-59-7

Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with biomolecules such as proteins and sugars. This property is particularly useful in designing sensors and probes for detecting biomolecules. The mechanism by which (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid exerts its biological effects likely involves the formation of boronate esters with diol-containing substrates, influencing various biological pathways.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit significant anticancer properties. In a study involving various boronic compounds, it was found that certain derivatives, similar to (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid, showed cytotoxic effects against prostate cancer cells (PC-3). The cell viability decreased significantly upon treatment with these compounds:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| B5 | 5 | 33 |

| B7 | 5 | 44 |

| Control | - | 100 |

This indicates that the compound may selectively target cancer cells while preserving healthy cells' viability .

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored. In studies evaluating the efficacy of various boronic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the inhibition zones were measured, revealing promising antibacterial effects:

| Compound | Inhibition Zone Diameter (mm) | Target Microorganism |

|---|---|---|

| B1 | 10 | Staphylococcus aureus |

| B5 | 12 | Escherichia coli |

| B7 | 11 | Pseudomonas aeruginosa |

These findings suggest that (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid could be effective against specific bacterial strains .

Antioxidant Activity

Boronic acids have also been evaluated for their antioxidant properties. Various assays such as DPPH and ABTS were employed to assess the antioxidant capacity of related compounds. The results indicated that these compounds exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| B2 | 85 | 90 |

| B3 | 78 | 82 |

This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

- Prostate Cancer Study : A comparative analysis was conducted using PC-3 cells treated with varying concentrations of boronic acid derivatives. The study highlighted the selective cytotoxicity of these compounds towards cancer cells while maintaining the viability of normal fibroblast cells.

- Antibacterial Efficacy : A series of experiments tested the antimicrobial effectiveness of several boronic acid derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives had notable activity against resistant strains, indicating their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions and solubility considerations for (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid in experimental workflows?

- Methodological Answer : Stock solutions should be prepared in anhydrous DMSO or THF due to the hygroscopic nature of boronic acids. For long-term storage, aliquot and store under inert atmosphere at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles to prevent decomposition . The sulfamoyl group may reduce aqueous solubility; heating to 37°C with sonication improves dissolution in polar solvents .

Q. How can researchers validate the purity and structural integrity of this compound prior to use in Suzuki-Miyaura couplings?

- Methodological Answer : Use triple verification:

- HPLC : Retention time comparison against a certified reference standard (≥97% purity threshold) .

- NMR Spectroscopy : Confirm the presence of dimethylsulfamoyl protons (δ ~2.8–3.1 ppm for N-CH3) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl rings) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 323.1 (calculated for C₁₀H₁₅BNO₄S) .

Advanced Research Questions

Q. How does the electron-withdrawing sulfamoyl group influence the reactivity of this boronic acid in cross-coupling reactions compared to simpler analogs (e.g., 3,5-dimethylphenylboronic acid)?

- Methodological Answer : The sulfamoyl group (-SO₂NMe₂) decreases electron density at the para position, potentially slowing transmetalation in Suzuki reactions. To counteract this:

- Use stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance boronate formation.

- Optimize catalyst systems: Pd(PPh₃)₄ in toluene/MeOH (5:1) improves yields for sterically hindered substrates . Compare kinetic data (e.g., reaction half-life) with 3,5-dimethylphenylboronic acid (: 95% yield vs. sulfamoyl analog’s lower yield if observed) .

Q. What strategies resolve contradictions in reported catalytic systems for arylations involving this compound?

- Case Analysis :

- Catalyst Choice : PdCl₂(PPh₃)₂ in dioxane () vs. Pd(PPh₃)₄ in toluene/MeOH ( ). The latter may better stabilize bulky intermediates via π-backbonding.

- Base Effects : Aqueous K₂CO₃ ( ) enhances phase transfer but risks hydrolysis of the sulfamoyl group. Use anhydrous conditions with solid K₂CO₃ for moisture-sensitive derivatives .

- Experimental Validation : Design a matrix of catalyst/base/solvent combinations, monitoring yields and byproducts via LC-MS .

Q. How can computational chemistry (e.g., DFT) predict the electronic effects of the sulfamoyl substituent on boronic acid reactivity?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and quantify charge distribution at the boron center. Compare with simpler analogs (e.g., 3,5-dimethylphenylboronic acid) to identify sulfamoyl-induced polarization .

- Simulate transition states for transmetalation steps to identify steric/electronic barriers. Tools: SPARTAN’14 or Gaussian .

Q. What are the key safety hazards and mitigation strategies when handling this compound?

- Risk Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.